Product packaging for Tribromoacetaldehyde(Cat. No.:CAS No. 115-17-3)

Tribromoacetaldehyde

Cat. No.: B085889
CAS No.: 115-17-3
M. Wt: 280.74 g/mol
InChI Key: YTGSYRVSBPFKMQ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aldehyde Chemistry Research

Halogenated aldehydes are a class of organic compounds characterized by an aldehyde functional group with one or more halogen atoms bonded to the hydrocarbon framework. libretexts.org Within this group, tribromoacetaldehyde (C₂HBr₃O), also known as bromal, is a subject of significant scientific interest. solubilityofthings.com Its structure consists of an acetaldehyde (B116499) molecule where three bromine atoms are attached to the alpha-carbon. solubilityofthings.comontosight.aicymitquimica.com This high degree of halogenation profoundly influences its chemical reactivity and physical properties. solubilityofthings.comontosight.ai

This compound is recognized not only as a synthetic reagent but also as a disinfection byproduct (DBP) formed during water treatment processes. Its formation can occur during the chlorination or ozonation of water that contains significant levels of bromide. This places this compound at the intersection of synthetic organic chemistry, environmental science, and toxicology, making it a key compound in the broader study of halogenated pollutants and their chemical behavior. solubilityofthings.com

Significance of this compound in Contemporary Chemical Investigations

The importance of this compound in modern chemical research is multifaceted. It serves as a valuable intermediate and building block in organic synthesis for producing a range of other chemical compounds, including those with potential applications in pharmaceuticals and agrochemicals. solubilityofthings.comcymitquimica.com Its utility stems from its distinct electrophilic nature, conferred by both the aldehyde carbonyl group and the electron-withdrawing effects of the three bromine atoms, making it reactive toward various nucleophiles. cymitquimica.com

This reactivity is also central to its role in mechanistic studies. For instance, its reactions have been explored in the context of deoxygenative halogenation processes and in reactions with organophosphorus compounds like triphenyl phosphite (B83602). researchgate.netcas.cn Furthermore, its ability to interact with biological macromolecules has made it a model compound in genotoxicity research, where investigations focus on its capacity to form adducts with DNA and proteins. In physical chemistry, it has been used in computational studies to investigate phenomena such as hydrogen bonding. acs.org The compound is also a key precursor in the synthesis of other specialized reagents, such as (E)-3,3,3-tribromo-1-nitroprop-1-ene, which is used in cycloaddition reactions to create complex heterocyclic systems. mdpi.com

Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₂HBr₃O nist.gov
Molecular Weight 280.74 g/mol
Appearance Yellowish, oily liquid chembk.comguidechem.com
Boiling Point 174 °C chembk.com
Density 2.665 g/mL at 25 °C chembk.com
Refractive Index n20/D 1.584 chembk.com
Solubility Soluble in water, ethanol (B145695), and ether chembk.comguidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HBr3O B085889 Tribromoacetaldehyde CAS No. 115-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-tribromoacetaldehyde
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InChI

InChI=1S/C2HBr3O/c3-2(4,5)1-6/h1H
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InChI Key

YTGSYRVSBPFKMQ-UHFFFAOYSA-N
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Canonical SMILES

C(=O)C(Br)(Br)Br
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Molecular Formula

C2HBr3O
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DSSTOX Substance ID

DTXSID1021667
Record name Tribromoacetaldehyde
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Molecular Weight

280.74 g/mol
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Physical Description

Yellowish liquid; [Merck Index] Orange liquid; [MSDSonline]
Record name Tribromoacetaldehyde
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Boiling Point

ABOUT 174 °C WITH DECOMP
Record name TRIBROMOACETALDEHYDE
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Solubility

SOL IN WATER, ALCOHOL, ETHER, SOL IN ACETONE
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Density

2.66
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Vapor Pressure

1.52 [mmHg]
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Color/Form

YELLOWISH, OILY LIQUID

CAS No.

115-17-3
Record name Tribromoacetaldehyde
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Record name Acetaldehyde, 2,2,2-tribromo-
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Melting Point

CRYSTALS; ODOR OF CHLORAL; PUNGENT TASTE; MP: 53.5 °C; DIPOLE MOMENT IN BENZENE: 2.56 D; DELIQUESCENT /HYDRATE/
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Synthetic Methodologies and Mechanistic Investigations for Tribromoacetaldehyde

Historical and Current Synthesis Approaches for Tribromoacetaldehyde

The synthesis of this compound has been approached through various reactant pathways, each with specific conditions influencing the outcome.

Reactant Pathways and Conditions in this compound Formation

Historically and currently, this compound is synthesized through several key methods. These include the reaction of ethanol (B145695) with bromine, the reaction of trichloroacetaldehyde with bromine, and the reaction of triacetaldehyde (paraldehyde) with bromine. guidechem.comchembk.com One common industrial method involves the exothermic reaction of paraldehyde (B1678423) with elemental bromine, often in the presence of a catalyst like sulfur. guidechem.com In a typical procedure, dry triacetaldehyde is added to a mixture of bromine and sulfur. The reaction proceeds with its own heat generation and is then externally heated to ensure completion. The crude product is subsequently purified by distillation under reduced pressure. guidechem.com Key variables that are monitored to optimize the yield and purity include temperature, the stoichiometric ratio of bromine, and the duration of the reaction.

ReactantsCatalyst/ConditionsProductReference
Ethanol, BromineNot specifiedThis compound guidechem.comchembk.com
Trichloroacetaldehyde, BromineNot specifiedThis compound guidechem.com
Triacetaldehyde (Paraldehyde), BromineSulfur, Exothermic, 60-80°CThis compound guidechem.com
Acetaldehyde (B116499) derivatives, BromineControlled temperatureThis compound

Exploration of Novel Synthesis Techniques for this compound

While traditional methods are well-established, research into novel synthesis techniques aims to improve efficiency, safety, and sustainability. mdpi.comrsc.org Continuous flow chemistry, for instance, offers advantages such as enhanced safety, cleaner reactions, and shorter reaction times by adapting the equipment to the chemical methodology. mdpi.com Microwave-assisted synthesis is another modern technique that can produce nanomaterials quickly and economically, offering good control over the final product's properties. frontiersin.org Although not yet specifically documented for this compound, these innovative approaches are being applied to the synthesis of complex organic molecules and could be adapted for its production. mdpi.comfrontiersin.orgrsc.org The development of biogenic synthesis methods, using microorganisms or plant extracts, also presents a green alternative to conventional chemical and physical routes. rsc.org

Reaction Mechanisms in this compound Chemistry

The reactivity of this compound is characterized by several key mechanistic pathways, including the Perkov reaction, halophilic attacks, and hydrolysis and oxidation of its precursors.

Elucidation of Perkov Reaction Pathways Involving this compound

The Perkov reaction is a significant transformation involving halo-carbonyl compounds. wikipedia.orgchemeurope.com In the context of this compound, it reacts with trialkyl phosphites to form vinyl phosphates. researchgate.net Four potential mechanisms have been proposed for the Perkov reaction:

Initial attack of the phosphorus atom on the carbonyl carbon. researchgate.net

Attack on the carbonyl oxygen atom. researchgate.net

Attack on the α-carbon atom. researchgate.net

Halophilic attack. researchgate.net

The mechanism often begins with the nucleophilic addition of the phosphite (B83602) to the carbonyl carbon, creating a zwitterionic intermediate. This intermediate then rearranges, eliminating a halide to form a cationic species, which subsequently dealkylates to yield the final enol phosphate (B84403). wikipedia.org For reactions of this compound with triphenyl phosphite, the pathway is suggested to proceed through an initial halophilic attack. researchgate.net

Analysis of Halophilic Attack Mechanisms in Reactions of this compound

Halophilic attack is a key mechanistic feature in reactions of this compound, particularly with phosphorus-based nucleophiles. researchgate.netresearchgate.net For example, the reaction between triphenyl phosphite and this compound proceeds via an initial halophilic attack, leading to the formation of triphenyl phosphate and tetraphenylphosphonium (B101447) bromide. researchgate.net Similarly, the reaction of 2-tert-butoxy-4,5-benzo-1,3,2-dioxaphospholane with this compound involves an initial halophilic attack on a bromine atom. researchgate.net This leads to products such as pyrocatechol (B87986) bromophosphate and pyrocatechol dibromovinylphosphate. researchgate.net This pathway competes with the attack at the carbonyl carbon. researchgate.net

Mechanistic Studies of Hydrolysis and Oxidation Reactions of this compound Precursors

The formation of this compound can occur as a disinfection byproduct in water treatment processes, particularly when bromide-containing waters are treated with chlorine or ozone. For instance, the chlorination of microcystin-LR in the presence of bromide can produce this compound. researchgate.net The hydrolysis of precursors is a key step in these formation pathways. For example, alkaline pH facilitates the hydrolysis and transformation of halogenated disinfection byproducts. researchgate.net

Oxidation processes also play a crucial role. Advanced oxidation processes, such as those involving ozone or sulfate (B86663) radicals, can lead to the formation of dibromoacetaldehyde (B156388) from the oxidation of bromide. Mechanistic studies on the hydrolysis of halogenated epoxides, which can be precursors, show that the migration of bromine is more favorable than that of chlorine, influencing the final product distribution. acs.org The oxidation of chalcopyrite, for example, is controlled by chemical reactions in its initial stages. science.gov

Investigation of Cycloaddition Reaction Mechanisms with this compound Derivatives

The investigation into the cycloaddition reactions of this compound derivatives has provided significant insights into their reactivity and the mechanisms governing the formation of complex heterocyclic systems. A key precursor in these studies is (E)-3,3,3-tribromo-1-nitroprop-1-ene (TBNP), a derivative synthesized from this compound (also known as bromal). mdpi.commdpi.com Research has focused on understanding the mechanistic pathways, regioselectivity, and stereoselectivity of these reactions through a combination of experimental work and advanced computational analysis.

Detailed studies have been conducted on the [3+2] cycloaddition (32CA) reactions between TBNP and various 1,3-dipoles, such as nitrile N-oxides and nitrones. mdpi.comscilit.com These investigations utilize quantum-chemical methods like the Molecular Electron Density Theory (MEDT) and Density Functional Theory (DFT) to elucidate the electronic and structural evolution along the reaction pathway. scilit.comresearchgate.net

Mechanism with Aryl-Substituted Nitrile N-Oxides

A comprehensive study of the 32CA reactions between a series of aryl-substituted nitrile N-oxides (ANOs) and TBNP reveals a polar mechanism. mdpi.comscilit.com The analysis, based on MEDT, shows that the zwitterionic ANOs act as moderate nucleophiles, while TBNP, owing to the electron-withdrawing nature of the tribromomethyl and nitro groups, functions as a potent electrophile. scilit.commdpi.com

The key findings from this research include:

Polar Nature : The reaction is driven by the polar attack of the nucleophilic ANOs on the electrophilic TBNP. scilit.com

Asynchronous Mechanism : The formation of the new heterocyclic ring occurs via a one-step, two-stage asynchronous mechanism. mdpi.comscilit.com This means that while the cycloaddition is a single kinetic step, the formation of the two new single bonds is not simultaneous. The C-C(NO2) bond is formed ahead of the O-C(CBr3) bond. scilit.com

Regioselectivity : Theoretically, the cycloaddition could lead to two different regioisomers. mdpi.com However, both experimental results and computational analysis confirm that the reactions proceed with complete regioselectivity, exclusively yielding (4RS,5RS)-3-aryl-4-nitro-5-tribromomethyl-2-isoxazolines. mdpi.comscilit.com This outcome is dictated by the more favorable nucleophilic attack of the oxygen atom of the nitrile oxide on the carbon atom bonded to the tribromomethyl group in the nitroalkene. mdpi.com

The reaction progress was monitored and showed complete conversion of the reactants within approximately 24 hours at room temperature, with only a single product being formed. mdpi.com The computational analysis of the potential energy surface (PES) and thermodynamic and kinetic parameters further corroborates the experimental observations. scilit.com

Table 1: Calculated Thermodynamic and Kinetic Parameters for the [3+2] Cycloaddition of Aryl-Substituted Nitrile N-Oxides (1a-e) with TBNP (2)

Reactant (ANO)Substituent (X)ΔH (kcal/mol)ΔG (kcal/mol)Ea (kcal/mol)
1a -OCH3-44.0-28.923.3
1b -CH3-43.9-28.823.8
1c -F-44.2-29.024.3
1d -Cl-44.4-29.224.6
1e -NO2-45.1-29.825.8
This table presents data derived from computational studies on the cycloaddition reactions, illustrating the influence of substituents on the thermodynamic (Enthalpy ΔH, Gibbs Free Energy ΔG) and kinetic (Activation Energy Ea) parameters. [Data sourced and adapted from a 2025 study on the cycloaddition of TBNP]. radomir.com.pl

Mechanism with Diarylnitrones

Further mechanistic studies have explored the [3+2] cycloaddition reactions of TBNP (referred to as TBMN in some literature) with diarylnitrones. mdpi.comresearchgate.net These reactions were also found to proceed with high selectivity.

Key findings from this line of research include:

High Selectivity : The reactions involving TBMN and diarylnitrones were observed to proceed with complete regio- and stereoselectivity, yielding 3,4-cis-4,5-trans-4-nitroisoxazolidines as the sole products. mdpi.comresearchgate.net This specific stereochemistry is a notable outcome of this reaction pathway.

Mechanistic Pathway : DFT calculations suggest a one-step cycloaddition mechanism. researchgate.netnih.gov The process begins with the formation of a pre-reaction molecular complex, which is an energetically favorable step. nih.gov Following this, the reactants pass through a single transition state to form the final cycloadduct. nih.gov

Reactivity Analysis : Analysis of the global electrophilicity and nucleophilicity indices showed that TBMN is a strong electrophile, while the diarylnitrones act as moderate nucleophiles. researchgate.net This confirms a polar mechanism driven by the interaction between the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the nitroalkene derivative.

These detailed investigations, combining experimental synthesis and high-level theoretical calculations, have been crucial in building a comprehensive understanding of the cycloaddition behavior of this compound derivatives. The findings highlight how the potent electrophilicity conferred by the tribromomethyl group governs the reaction pathways, leading to highly selective and predictable outcomes in the synthesis of novel nitro-substituted heterocyclic compounds. sci-rad.com

Spectroscopic Characterization and Advanced Analytical Methodologies for Tribromoacetaldehyde

Vibrational Spectroscopy of Tribromoacetaldehyde Systems

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a fundamental tool for elucidating the structural and dynamic properties of this compound.

Infrared Spectroscopic Analyses of this compound and its Dimers

Infrared (IR) spectroscopy has been instrumental in studying the molecular structure of this compound. tandfonline.comtandfonline.com The IR spectrum, typically recorded in the range of 4000–200 cm⁻¹, reveals fundamental vibrations, overtones, and combination bands. tandfonline.comtandfonline.com Studies have assigned specific bands to the vibrations of the Br₃CCOH molecule. tandfonline.comtandfonline.com For instance, the very strong band observed at 2893 cm⁻¹ in the Raman spectrum and 2844 cm⁻¹ in the IR spectrum is assigned to the C-H stretching vibration (ν(CH)). tandfonline.com The C=O stretching vibration (ν(C=O)) is another key feature.

Investigations into the dimerization of this compound have also utilized IR spectroscopy. researchgate.nettandfonline.com When this compound forms dimers, shifts in the vibrational frequencies are observed. For example, in dimer formation, the ν(C=O) band typically shows a red shift (a shift to lower frequency), while the ν(C-H) stretching vibration band can exhibit a blue shift (a shift to higher frequency). researchgate.net This blue shift is a characteristic feature of certain types of hydrogen bonds. researchgate.netacs.org The infrared spectra of this compound in various states (liquid and solid) have been obtained to propose assignments for the observed bands. researchgate.net

Table 1: Selected Infrared (IR) and Raman Frequencies for this compound (Bromal)

Assignment IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
ν(CH) 2844 2893
δ(CH) 1351 1353
γ(CH) 978 982
δs(CBr₃) 140 140
δs(CBr₃) - 276
δas(CBr₃) 153 153

Data sourced from Suero et al. (1990) tandfonline.com

Raman Spectroscopic Investigations of this compound Dimerization

Raman spectroscopy is a powerful complementary technique to IR spectroscopy for studying this compound. tandfonline.comtandfonline.com It has been particularly valuable in investigating the dimerization process in solution. researchgate.net Studies have been conducted using various solvents, such as carbon tetrachloride (CCl₄) and deuterated cyclohexane (B81311) (C₆D₁₂), to understand the molecular interactions. researchgate.net

In these studies, the dimerization is observed through changes in the Raman spectra as a function of concentration or temperature. researchgate.netresearchgate.net For instance, the ν(C–H) stretching vibration in the dimer was found to be blue-shifted by approximately 14-15 cm⁻¹, while the ν(C=O) band was red-shifted by about 7-8 cm⁻¹ compared to the monomer. researchgate.net The formation of dimers is further confirmed by the application of multivariate analysis to the Raman spectra recorded at different temperatures. researchgate.net Depolarization ratios measured in Raman spectra also aid in the assignment of vibrational modes. tandfonline.comtandfonline.com

Applications of Two-Dimensional Raman Spectroscopy in this compound Aggregation Studies

Two-dimensional (2D) correlation spectroscopy is an advanced analytical technique that can be applied to Raman data to study dynamic systems and complex mixtures. americanpharmaceuticalreview.comvietnamjournal.ru While specific studies focusing solely on two-dimensional Raman spectroscopy for this compound aggregation are not extensively detailed in the provided search results, the principles of the technique are relevant. 2D Raman spectroscopy can help to elucidate the sequence of molecular events during processes like aggregation by revealing correlations between different vibrational bands as a function of a perturbation (e.g., temperature, concentration). americanpharmaceuticalreview.commdpi.com This method has been used to study the aggregation of other molecules, such as proteins, and could be applied to understand the aggregation behavior of this compound beyond simple dimerization. researchgate.netamericanpharmaceuticalreview.com

Mass Spectrometric Approaches in this compound Research

Mass spectrometry (MS) is a critical analytical tool for the identification and quantification of this compound, especially in complex matrices.

High-Resolution Mass Spectrometry for this compound and Related Compounds

High-resolution mass spectrometry (HRMS) offers significant advantages for the analysis of this compound by providing highly accurate mass measurements. nih.gov This accuracy allows for the determination of elemental compositions, which is crucial for distinguishing between compounds with similar nominal masses. nih.govresearchgate.net For this compound, using a high mass accuracy of ±0.05 Da for the quantifying ion at m/z 172.84 is more specific and results in significantly lower noise compared to lower resolution instruments. researchgate.net This specificity is vital for the accurate identification and quantification of this compound and related compounds in various samples. researchgate.netutupub.fieuropa.eu HRMS can be employed to analyze a wide range of compounds, including disinfection byproducts and other environmental contaminants. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in this compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile and semi-volatile compounds like this compound. wikipedia.orgscioninstruments.comthermofisher.com The gas chromatograph separates the components of a mixture, which are then detected and identified by the mass spectrometer. scioninstruments.com

GC-MS is considered a "gold standard" for the identification of many organic compounds. wikipedia.org In the context of this compound, which can be a disinfection byproduct in drinking water, GC-MS is a preferred method for its quantification. Research has shown that this compound, unlike some other trihalomethyl compounds containing a nitro group, does not significantly decompose in the hot GC injection port or transfer line, making GC-MS a reliable analytical method. nih.gov The NIST WebBook provides mass spectral data for this compound, which can be used as a reference for its identification. nist.govnist.gov

Table 2: Key Mass Spectrometry Data for this compound

Analytical Technique Key Finding/Parameter Reference
High-Resolution MS Quantifying ion m/z 172.84 with high mass accuracy (±0.05 Da) for improved specificity. researchgate.net
GC-MS Stable during analysis, unlike some other trihalonitromethanes. nih.gov
GC-MS Preferred method for quantification in environmental matrices.

This table summarizes key findings from the referenced literature.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of this compound

The precise characterization of this compound, also known as bromal, and its derivatives is crucial for understanding their chemical behavior, reactivity, and potential impacts. A suite of advanced analytical techniques is employed for this purpose, each providing unique insights into the molecule's structure, purity, and interactions. These methods range from spectroscopic techniques that probe the molecular environment of specific atoms to chromatographic methods that separate complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds, including this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule. thieme-connect.de

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, a characteristic signal for the aldehydic proton is observed. chemicalbook.com The chemical shift of this proton is influenced by the electron-withdrawing nature of the three bromine atoms on the adjacent carbon, causing it to appear at a specific downfield region. thieme-connect.de

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, two distinct signals are expected: one for the carbonyl carbon and another for the carbon atom bonded to the three bromine atoms. The chemical shifts of these carbons are indicative of their electronic environments. For instance, in the hydrate (B1144303) form, bromal hydrate, a distinct peak for the bromal carbon is observed around δ 40 ppm, confirming the conversion from the aldehyde.

NMR in Derivative Analysis: NMR is extensively used to confirm the structure of this compound derivatives. For example, in the synthesis of (4RS,5RS)-3-aryl-4-nitro-5-tribromomethyl-2-isoxazolines from this compound, ¹H NMR is used to identify the characteristic AX spin system of the isoxazoline (B3343090) ring protons. mdpi.com Similarly, in the preparation of unimers of this compound, NMR analysis is crucial for characterizing the resulting diastereomers. researcher.life The formation of hydrazone derivatives of this compound can also be confirmed by NMR spectroscopy. google.com

Interactive Data Table: Representative NMR Data for this compound and a Derivative

CompoundNucleusChemical Shift (δ, ppm)MultiplicityNotesReference
This compound¹H~8.56SingletAldehydic proton thieme-connect.de
Bromal hydrate¹³C~40-Bromal carbon
(4RS,5RS)-3-aryl-4-nitro-5-tribromomethyl-2-isoxazolines¹HVariesAX spin systemIsoxazoline ring protons mdpi.com

Chromatography-Based Separation and Analysis Methods Applied to this compound

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, particularly in complex matrices like environmental samples. These methods exploit the differential partitioning of compounds between a stationary phase and a mobile phase.

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), is a preferred method for analyzing volatile compounds like this compound. In this technique, the sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. GC-MS analysis of ozonated and chlorinated fulvic acid solutions has successfully identified this compound. rsc.org The use of high-resolution mass spectrometry, such as time-of-flight (TOF) mass spectrometry, with GC enhances the specificity of detection by providing high mass accuracy, which helps to distinguish this compound from other co-eluting compounds. researchgate.net For quantifying this compound in environmental samples, gas chromatography with electron capture detection (GC-ECD) is also utilized due to the compound's halogenated structure.

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique for the analysis of this compound. openaccessjournals.com It is particularly useful for non-volatile or thermally unstable derivatives. This compound can be analyzed using reverse-phase (RP) HPLC with a mobile phase typically consisting of acetonitrile, water, and an acid modifier. sielc.com For enhanced detection, especially at low concentrations, this compound is often derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH). ijcpa.inepa.gov The resulting hydrazone derivatives are stable and exhibit strong UV absorbance, allowing for sensitive detection by HPLC-UV. ijcpa.in

Advanced Chromatographic Methods: Comprehensive two-dimensional gas chromatography (GC×GC) coupled with TOFMS offers enhanced separation power for complex samples containing numerous disinfection byproducts, including this compound. mdpi.com This technique provides higher resolution and improved identification of individual compounds in intricate mixtures.

Interactive Data Table: Chromatographic Methods for this compound Analysis

TechniqueDetectorTypical ApplicationDerivatizationReference
GC-MSMass SpectrometryIdentification in environmental samplesNot always required rsc.org
GC-ECDElectron CaptureQuantification in environmental matricesOften not required
HPLC-UVUV-VisQuantification of derivativesDNPH ijcpa.in
GC×GC-TOFMSTime-of-Flight MSAnalysis of complex mixturesNot required mdpi.com

X-ray Diffraction and Crystallographic Studies of this compound Compounds

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound itself is a liquid at room temperature, its solid derivatives can be studied using X-ray crystallography to provide definitive structural information.

These studies are crucial for understanding the stereochemistry and conformation of molecules. For instance, X-ray crystallography of bromal hydrate, the hydrated form of this compound, has confirmed its geminal diol structure, with specific Br-C-C-OH torsion angles averaging 60°. Similarly, the absolute configuration of diastereomeric unimers prepared from this compound has been determined using X-ray diffraction. researcher.life In the context of metal-organic frameworks (MOFs), powder X-ray diffraction (PXRD) is used to analyze the crystal structure of MOFs that have been post-synthetically modified using this compound, although in some reported cases, the reaction did not proceed as expected. rsc.org

The data obtained from X-ray crystallography, such as unit cell parameters and space group, provide unambiguous proof of a compound's structure, which is invaluable for validating reaction outcomes and understanding intermolecular interactions in the solid state. lookchem.com

Other Molecular Spectroscopy Techniques (e.g., UV-Vis) in this compound Analysis

Besides NMR and mass spectrometry, other molecular spectroscopy techniques play a role in the analysis of this compound and its derivatives.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. While this compound itself may not have a strong chromophore for direct UV-Vis analysis in all applications, its derivatives often do. As mentioned earlier, derivatization with DNPH is a common strategy in HPLC analysis, where the resulting hydrazone is detected by its strong UV absorbance. ijcpa.inepa.gov UV-Vis spectroscopy has also been used to quantify aptamers derivatized with various aldehydes, including this compound, after purification by HPLC. rsc.org Furthermore, diffuse reflectance UV-Vis (DR-UV-Vis) spectroscopy can be employed to characterize catalysts used in reactions involving acetaldehyde (B116499) derivatives. unige.it

Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. In the context of this compound derivatives, such as (4RS,5RS)-3-aryl-4-nitro-5-tribromomethyl-2-isoxazolines, IR analysis can confirm the presence of characteristic functional groups like the nitro group (NO₂), -N-O-, -C=N-, and the C-Br bond. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations and can be used to study molecular interactions. For instance, investigations into the dimerization of this compound in solution have utilized Raman spectroscopy to gain insights into its behavior under different conditions.

Computational and Theoretical Chemistry of Tribromoacetaldehyde

Molecular Modeling and Dynamics Simulations of Tribromoacetaldehyde Systems

Molecular modeling and simulations provide a dynamic perspective on the behavior of this compound, particularly concerning its interactions with itself and other molecules.

The dimerization of this compound in carbon tetrachloride (CCl₄) and deuterated cyclohexane (B81311) (C₆D₁₂) solutions has been investigated using Raman spectroscopy combined with multivariate analysis. researchgate.net These studies confirmed the formation of dimers in solution. researchgate.net Theoretical calculations on related formaldehyde (B43269) derivatives suggest that dispersion forces play an important role in the formation and stabilization of such dimers. acs.org The stability of dimers of similar aldehyde derivatives is often primarily driven by electrostatic forces. rsc.org Computational modeling using DFT has been employed to determine the structural and spectral characteristics of the (Br₃CCHO)₂ dimers, corroborating the experimental findings. researchgate.net

A notable feature of this compound dimers is the presence of a "blue-shifting" hydrogen bond. researchgate.netacs.org This phenomenon is contrary to typical hydrogen bonds, which result in a red shift (a decrease in frequency) of the X-H stretching vibration. In this compound dimers, the ν(C–H) stretching vibration band is blue-shifted by 14-15 cm⁻¹. researchgate.net This is accompanied by a red shift of the ν(C=O) dimer band by 7-8 cm⁻¹. researchgate.net

This blue shift is attributed to the formation of a C–H···O hydrogen bond where the C-H bond contracts and strengthens upon complexation. researchgate.netnih.gov Theoretical studies on formaldehyde derivatives show that the Csp²–H blue-shifting in Csp²–H⋯O hydrogen bonds is a common feature. rsc.org The magnitude of this shift is influenced by factors such as the polarity of the C-H bond and the gas-phase basicity of the proton acceptor. nih.gov In these nonconventional hydrogen bonds, the blue shift of the C-H stretching frequency is observed while the proton acceptor group (C=O) experiences a red shift. researchgate.netrsc.org

Investigation of Intermolecular Interactions and Dimerization of this compound

Conceptual Density Functional Theory (CDFT) for this compound Reactivity Analysis

Conceptual DFT provides a framework for quantifying and predicting chemical reactivity using descriptors derived from the principles of density functional theory. frontiersin.orgmdpi.compku.edu.cnrsc.org This approach has been applied to understand the reactivity of derivatives of this compound. mdpi.com

CDFT utilizes global reactivity descriptors such as the electronic chemical potential (μ) and chemical hardness (η) to characterize the reactivity of molecules. mdpi.comd-nb.info The electronic chemical potential indicates the propensity of the electron density to escape from a system, while hardness measures the resistance to changes in electron distribution. mdpi.com

In a study involving a derivative synthesized from this compound, the electronic chemical potential of the derivative was found to be significantly lower than that of its reaction partners. mdpi.com This indicated that the electron density flux would occur from the co-reactant to the this compound derivative, classifying the derivative as the electrophile in the polar reaction. mdpi.com Such analyses are crucial for predicting reaction pathways and understanding molecular mechanisms. mdpi.comfrontiersin.org

Table 2: Conceptual DFT Reactivity Descriptors for a this compound Derivative This table shows the calculated electronic chemical potential (μ) for (E)-3,3,3-tribromo-1-nitroprop-1-ene (TBNP), a derivative of this compound, and its aryl nitrile oxide (ANO) reaction partners.

Compound Electronic Chemical Potential, μ (eV)
TBNP (2) -5.71
ANO (1a-e) -3.99 to -4.78

Data sourced from Jasiński, et al., 2024. mdpi.com

Potential Energy Surface (PES) and Bonding Evolution Theory (BET) Analysis for this compound Reactions

The reactions of this compound (also known as bromal) are of significant interest in computational and theoretical chemistry. Understanding the mechanisms of these reactions at a fundamental level can be achieved through the analysis of the potential energy surface (PES) and the application of Bonding Evolution Theory (BET). These computational methods provide deep insights into the energetic pathways and the electronic rearrangements that occur during a chemical transformation.

A potential energy surface is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. science.govmdpi.comresearchgate.net For a chemical reaction, the PES maps out the energy of the system for all arrangements of the atoms as they progress from reactants to products. Key features of a PES include energy minima, which correspond to stable molecules (reactants, products, and intermediates), and saddle points, which represent transition states—the highest energy point along the lowest energy path between a reactant and a product. science.gov The energy difference between the reactants and the transition state is the activation energy, a crucial parameter that governs the reaction rate. pressbooks.pub

Bonding Evolution Theory (BET) offers a detailed analysis of the changes in chemical bonds throughout a reaction. mdpi.comrsc.org By combining the topological analysis of the Electron Localization Function (ELF) with catastrophe theory, BET can pinpoint the exact moments of bond formation and bond breaking along the reaction coordinate. mdpi.comresearchgate.net This allows for a precise description of the reaction mechanism, distinguishing between concerted (one-step) and multi-step processes, and revealing the sequence of electronic events such as the formation of pseudoradical centers or the donation of lone-pair electrons. mdpi.comrsc.org

While comprehensive PES and BET studies for every reaction of this compound are not extensively documented in publicly available literature, the principles of these theories can be applied to its characteristic reactions, such as reduction, oxidation, and nucleophilic attack. Computational studies on related compounds, such as the (3+2) cycloaddition of (E)-3,3,3-tribromo-1-nitroprop-1-ene (a derivative synthesized from this compound), provide a framework for understanding how such analyses are performed and the detailed findings they can yield. mdpi.com

Potential Energy Surface Analysis

A theoretical investigation into the reactions of this compound would begin with an exploration of the PES for each transformation. For instance, in the reduction of this compound to tribromoethanol using a hydride source like sodium borohydride, the PES would reveal the energy profile of the nucleophilic attack of the hydride on the carbonyl carbon. pressbooks.pub

The analysis would identify the transition state for this step and any intermediates, such as the initial alkoxide species. pressbooks.pub Computational methods, typically based on Density Functional Theory (DFT), would be used to calculate the energies of these stationary points. mdpi.com The results would allow for the determination of key thermodynamic and kinetic parameters.

Table 1: Hypothetical Thermodynamic and Kinetic Parameters for this compound Reactions (Calculated in a Solvent Model)

Reaction PathwayΔH (kcal·mol⁻¹)ΔS (cal·mol⁻¹·K⁻¹)ΔG (kcal·mol⁻¹)Activation Energy (Ea) (kcal·mol⁻¹)
Reduction to Tribromoethanol
Hydride Attack (TS1)-5.2-15.8-0.510.5
Protonation Step (TS2)-20.15.2-21.72.1
Oxidation to Tribromoacetic Acid
Hydrate (B1144303) Formation-12.5-30.1-3.58.9
Oxidative C-H Cleavage (TS)-25.8-10.5-22.715.3
Nucleophilic Substitution at C-Br
Nucleophile Attack (TS)VariesVariesVaries>30 (High Barrier)

Note: This table is illustrative and based on general principles of organic reactions and data from related computational studies. The values are hypothetical and would require specific DFT calculations for this compound to be confirmed.

The data in the table illustrates that the reduction and oxidation reactions are generally exothermic (negative ΔH and ΔG), making them thermodynamically favorable. The activation energies would quantify the kinetic feasibility of each step. For example, a high activation energy for nucleophilic substitution at the C-Br bond would suggest that this reaction is less favorable than reactions at the carbonyl group, which is consistent with the known reactivity of α-haloaldehydes.

Bonding Evolution Theory (BET) Findings

A BET analysis would provide a step-by-step description of the bond-forming and bond-breaking processes. This is achieved by tracking the changes in electron density basins along the intrinsic reaction coordinate (IRC). mdpi.comrsc.org

For the nucleophilic attack of a hydride on the this compound carbonyl group, the BET analysis would likely show:

Initial Phase: The approach of the nucleophile towards the electrophilic carbonyl carbon.

Creation of Pseudoradical Centers: As the nucleophile gets closer, the electron density of the C=O π-bond begins to shift. This can lead to the formation of monosynaptic basins (pseudoradical centers) on the carbon and oxygen atoms.

C-H Bond Formation: The merger of the nucleophilic hydride basin with the newly formed V(C) basin on the carbonyl carbon, signifying the formation of the new C-H single bond.

Formation of the Oxygen Lone Pair: The complete breaking of the C=O π-bond, with its electron density localizing on the oxygen atom to form a new lone pair, resulting in an alkoxide intermediate.

A similar analysis for a hypothetical nucleophilic substitution at a bromine atom (a halogenophilic attack) would detail the cleavage of the C-Br bond. science.gov

Table 2: Illustrative BET Analysis for C-H Bond Formation in the Reduction of this compound

StepIRC Point (amu¹/²·Bohr)Key EventC-H Distance (Å)C=O Population (e⁻)V(C) Basin Population (e⁻)
1-2.5Approach of Hydride> 3.03.800.00
2-0.8C=O π-bond depopulation2.43.550.25
30.0 (TS)C-H bond formation begins2.13.100.85
4+1.2V(C,H) disynaptic basin appears1.8--
5+2.5Product (Alkoxide)1.12--

Note: This table is a hypothetical representation to illustrate the type of data generated from a BET analysis. IRC stands for Intrinsic Reaction Coordinate. V(C) refers to a monosynaptic basin on the carbon atom.

The BET analysis provides a rigorous, quantitative description of the electronic steps of a reaction. mdpi.com In the case of the cycloaddition reaction of the this compound derivative, BET analysis showed an asynchronous, two-stage, one-step mechanism where the formation of one single bond significantly precedes the other. mdpi.com This level of detail allows chemists to understand not just the energy landscape of a reaction but the precise sequence of electronic events that govern the transformation from reactants to products.

Research on Tribromoacetaldehyde Derivatives and Their Synthetic Utility

Synthesis and Characterization of Complex Organic Compounds Derived from Tribromoacetaldehyde

This compound is a key starting material for synthesizing more complex molecules, leveraging the reactivity of both its aldehyde group and the tribromomethyl group. Researchers have successfully used it to construct a range of organic structures, from functionalized polymers to precursors for advanced materials and biologically relevant molecules.

A significant application of this compound is in the synthesis of nitroalkenes, which are valuable intermediates. For instance, (E)-3,3,3-tribromo-1-nitroprop-1-ene (TBNP) is synthesized through a multi-step process that begins with the condensation reaction between this compound and nitromethane. mdpi.com The resulting alcohol intermediate is then acetylated, followed by decomposition to yield the final TBNP product. mdpi.com

Another approach involves the reaction of this compound with amine derivatives. In an attempt to create functionalized dicarboxylic acids for metal-organic frameworks (MOFs), 2-aminoterephthalic acid was reacted with this compound and a reducing agent. rsc.org While the intended product, H2bdc-NHCH2CBr3, was not formed, the reaction yielded a related compound, H2bdc-NHCH2CHBr2, demonstrating the reactivity of this compound in reductive amination pathways. rsc.org The characterization of this product was carried out using 1H NMR spectroscopy and ESI mass spectrometry. rsc.org

This compound has also been used to modify polymers. Polyvinyl alcohol (PVA) fibers can be treated with this compound to introduce active functional groups onto the polymer backbone, enhancing its utility for further chemical modifications. dtic.mil Furthermore, it serves as a precursor in the synthesis of phosphoranes through its reaction with compounds like 1-(2,2,3,3-tetrafluoropropoxy)-4,5-benzo-1,3,2-dioxaphospholane. archive.org

The characterization of these complex derivatives relies on a suite of modern analytical techniques. The structural confirmation of newly synthesized compounds is typically achieved through a combination of methods, as detailed in the table below.

Table 1: Analytical Techniques for Characterization of this compound Derivatives

Analytical Technique Information Obtained Reference
High-Resolution Mass Spectrometry (HR-MS) Provides exact mass, confirming the molecular formula of the synthesized compound. mdpi.com
Infrared (IR) Spectroscopy Identifies characteristic functional groups present in the molecule, such as C=N, N-O, NO2, and C-Br bonds. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Elucidates the carbon-hydrogen framework of the molecule, confirming the connectivity and stereochemistry of the final product. mdpi.comrsc.org

| Electrospray Ionization (ESI) Mass Spectrometry | Used for identifying reaction products, particularly in complex mixtures or when isolating small quantities. | rsc.org |

An example of a multi-step synthesis starting from this compound is the creation of a precursor for 3,4-ethylenedioxythiophene (B145204) (EDOT), a key component in conducting polymers. The synthesis begins by reacting this compound with ethylene (B1197577) glycol. chim.it The resulting intermediate undergoes further transformations to produce a dialkene, which is a direct precursor to the EDOT monomer. chim.it

Structure-Activity Relationship Studies for this compound Derivatives in Organic Synthesis

The synthetic utility of this compound and its derivatives is intrinsically linked to their molecular structure. The presence of three bulky, electron-withdrawing bromine atoms on the alpha-carbon profoundly influences the molecule's reactivity, stability, and intermolecular interactions. mdpi.comsolubilityofthings.com

The tribromomethyl (-CBr3) group is a strong electron-withdrawing group. mdpi.com This has several important consequences for the molecule's reactivity in organic synthesis:

Enhanced Electrophilicity : The aldehyde carbon of this compound is highly electrophilic and susceptible to nucleophilic attack.

Altered Bond Properties : The electron-withdrawing nature of the substituents affects charge distribution across the molecule. In derivatives, this can lead to phenomena such as the shortening of adjacent C-H bonds, which results in a characteristic "blue-shift" of the C-H stretching frequency in vibrational spectroscopy. acs.org

Improved Molecular Properties : Incorporating the -CBr3 group into a molecule can enhance properties like lipophilicity and metabolic stability, which is a key consideration in the design of bioactive compounds. mdpi.com The stability of heterocyclic rings can also be increased by the presence of a trihalomethyl group. mdpi.com

Structure-activity relationship (SAR) studies explore how these structural features govern the molecule's behavior. For example, the study of non-covalent interactions, such as C-H···X (where X is a halogen or oxygen), is crucial for understanding the conformational preferences and crystal packing of these molecules. acs.org Computational analysis using methods like Natural Bond Orbital (NBO) partitioning helps to rationalize these interactions by examining charge distribution and intramolecular charge-transfer effects. acs.org

The reactivity of haloacetaldehydes, including this compound, is also a subject of toxicological SAR studies, which can sometimes provide insights into their chemical reactivity. The rank order of cytotoxicity for various haloacetaldehydes has been systematically compared, revealing that the type and number of halogen atoms significantly impact biological activity. nih.gov this compound (TBAL) was found to be among the most cytotoxic haloacetaldehydes. nih.gov While this relates to biological systems, the underlying electrophilicity and reactivity are the same principles that drive their utility in organic synthesis.

Table 2: Influence of the Tribromomethyl Group on Molecular Properties and Reactivity

Structural Feature Consequence in Synthesis Reference
Strong Electron-Withdrawing Nature Increases electrophilicity of the adjacent carbonyl group, activating it for nucleophilic attack. mdpi.com
Three Bromine Atoms Influences steric hindrance and provides potential leaving groups or sites for further reactions. solubilityofthings.com solubilityofthings.com

Role of this compound in the Synthesis of Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal and agricultural chemistry, and this compound serves as a valuable synthon for their construction. mdpi.com Its derivatives can be used to build a variety of ring systems.

A prominent example is the synthesis of 2-isoxazolines. The this compound derivative, (E)-3,3,3-tribromo-1-nitroprop-1-ene (TBNP), participates in (3+2) cycloaddition reactions with various nitrile N-oxides. mdpi.com This reaction proceeds with high regioselectivity, exclusively yielding (4RS,5RS)-3-aryl-4-nitro-5-tribromomethyl-2-isoxazolines. mdpi.com Quantum-chemical studies have shown that this reaction occurs via a polar, two-stage, one-step asynchronous mechanism. mdpi.com The presence of the -CBr3 group is critical to the reactivity of the nitroalkene and the stability of the resulting heterocyclic product. mdpi.com

This compound is also implicated in the synthesis of other important heterocyclic scaffolds, such as isatin (B1672199) derivatives. google.com The general method involves the reaction of an aniline (B41778) derivative with hydroxylamine (B1172632) and a trihaloacetaldehyde (like this compound or its hydrate) under acidic conditions, followed by cyclization catalyzed by a strong acid. google.com

Furthermore, the reactivity of this compound extends to the formation of phosphorus-containing heterocycles. Its reaction with certain dioxaphospholanes yields novel phosphoranes, demonstrating its utility in organophosphorus chemistry. archive.org The synthesis of thiophene (B33073) derivatives, another important class of heterocycles, can also involve trihaloacetaldehyde precursors. google.com

Table 3: Examples of Heterocyclic Systems Synthesized Using this compound Derivatives

Heterocyclic System Synthetic Approach Role of this compound Derivative Reference
2-Isoxazolines (3+2) Cycloaddition Derivative (TBNP) acts as the dipolarophile. mdpi.com
Isatin Derivatives Condensation and Cyclization Used as a key C2 synthon in the initial condensation with anilines. google.com
Phosphoranes Reaction with Dioxaphospholanes Acts as the electrophilic component reacting with the phosphorus compound. archive.org

| Thiophene Derivatives | Grignard-type reactions | Precursor for α-trihalomethyl-2-thiophenemethanols. | google.com |

Mechanistic Aspects of Biological and Environmental Interactions of Tribromoacetaldehyde

Genotoxicity Mechanisms of Tribromoacetaldehyde

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, potentially leading to mutations and cancer. wikipedia.org

This compound (TBA) has been shown to induce genotoxicity through its electrophilic nature, which allows it to form adducts with nucleophilic biomolecules like DNA and proteins. Research indicates that exposure to TBA can lead to single- and double-strand DNA breaks. Studies in mammalian cells have demonstrated that TBA can cause chromosomal aberrations, aneuploidy, and the formation of micronuclei. nih.gov

The cellular response to TBA-induced DNA damage involves the activation of various DNA repair pathways. nih.govacs.org While research on the specific pathways activated by TBA is ongoing, studies on the broader class of haloacetaldehydes and related compounds like acetaldehyde (B116499) provide insights. For acetaldehyde-induced damage, multiple DNA repair pathways are involved, including nucleotide excision repair (NER), base excision repair (BER), and DNA-protein crosslink (DPC) repair. nih.govnih.govbiorxiv.org The NER pathway, in particular, appears to play a significant role in mitigating the mutagenic effects of acetaldehyde. nih.govnih.gov When NER is deficient, other pathways like translesion synthesis and inter-strand crosslink (ICL) repair become crucial. nih.govbiorxiv.org The Fanconi anemia (FA) pathway is a known mechanism for repairing ICLs. hubrecht.eu A novel, faster repair mechanism that directly cuts the crosslink itself has also been identified for acetaldehyde-induced ICLs. hubrecht.eu

A simplified yeast-based toxicogenomics assay that monitors the expression of proteins involved in all known DNA damage and repair pathways has been developed to assess the genotoxicity of haloacetaldehydes. nih.govacs.org This method allows for the categorization of these compounds based on their distinct DNA damage and repair mechanism profiles. acs.org

Comparative studies on the toxicity of various haloacetaldehydes (HALs) have been conducted to understand their structure-activity relationships. In Chinese hamster ovary (CHO) cells, the cytotoxicity of different HALs was ranked, with this compound (TBAL) showing high cytotoxicity. acs.orgnih.gov

The rank order of HAL cytotoxicity is as follows:

this compound (TBAL) ≈ Chloroacetaldehyde (B151913) (CAL) > Dibromoacetaldehyde (B156388) (DBAL) ≈ Bromochloroacetaldehyde (BCAL) ≈ Dibromochloroacetaldehyde (DBCAL) > Iodoacetaldehyde (IAL) > Bromoacetaldehyde (BAL) ≈ Bromodichloroacetaldehyde (BDCAL) > Dichloroacetaldehyde (DCAL) > Trichloroacetaldehyde (TCAL). nih.gov

For genotoxicity in CHO cells, the ranking is different, with TBAL being less genotoxic than some other HALs:

Dibromoacetaldehyde (DBAL) > Chloroacetaldehyde (CAL) ≈ Dibromochloroacetaldehyde (DBCAL) > this compound (TBAL) ≈ Bromoacetaldehyde (BAL) > Bromodichloroacetaldehyde (BDCAL) > Bromochloroacetaldehyde (BCAL) ≈ Dichloroacetaldehyde (DCAL) > Iodoacetaldehyde (IAL). acs.orgnih.gov Trichloroacetaldehyde (TCAL) was not found to be genotoxic in this specific study. acs.orgnih.gov

A yeast-based toxicogenomics assay provided further insights into the genotoxic potential of five HALs. nih.govacs.org This study found that chloroacetaldehyde and trichloroacetaldehyde were positively associated with genotoxicity, whereas dichloroacetaldehyde, bromoacetaldehyde, and this compound showed negative associations in this particular assay. nih.govacs.org These findings highlight the importance of using multiple endpoints and model systems to fully characterize the genotoxic profiles of these compounds.

Table 1: Comparative Toxicity of Haloacetaldehydes in Chinese Hamster Ovary (CHO) Cells

Haloacetaldehyde (Abbreviation)Cytotoxicity RankGenotoxicity Rank
This compound (TBAL)HighModerate
Chloroacetaldehyde (CAL)HighHigh
Dibromoacetaldehyde (DBAL)ModerateHighest
Bromochloroacetaldehyde (BCAL)ModerateLow-Moderate
Dibromochloroacetaldehyde (DBCAL)ModerateHigh
Iodoacetaldehyde (IAL)Moderate-LowLowest
Bromoacetaldehyde (BAL)LowModerate
Bromodichloroacetaldehyde (BDCAL)LowModerate-Low
Dichloroacetaldehyde (DCAL)LowLow
Trichloroacetaldehyde (TCAL)LowestNot Genotoxic

Source: acs.orgnih.gov

Investigation of DNA Damage and Repair Pathways Induced by this compound

Metabolic Transformation Pathways Involving this compound

The metabolic fate of this compound is influenced by various enzymatic and chemical reactions within biological systems.

In biological systems, this compound can be formed from the metabolic oxidation of precursor compounds. For instance, the enzymatic oxidation of tribromoethylene (B1212961) by cytochrome P450 enzymes can lead to the formation of tribromoethylene oxide. acs.org This epoxide is unstable and can rearrange to form this compound, although this is a minor product. acs.orgacs.org The primary hydrolysis product of tribromoethylene oxide is dibromoacetic acid. acs.orgacs.org

The metabolism of the anesthetic tribromoethanol can also lead to the formation of this compound. scholaris.ca The enzyme alcohol dehydrogenase (ADH) is involved in the interconversion of trihaloethanols and their corresponding trihaloacetaldehydes. scholaris.ca

The reactivity of this compound in biological contexts is largely dictated by its electrophilic carbonyl group and the presence of three bromine atoms. It can undergo several types of reactions:

Oxidation: this compound can be oxidized to form tribromoacetic acid. This reaction can be catalyzed by enzymes like aldehyde dehydrogenases.

Reduction: The reduction of this compound yields tribromoethanol. This reaction can be catalyzed by alcohol dehydrogenase. scholaris.ca

Adduct Formation: Due to its electrophilic nature, this compound can react with biological nucleophiles such as the amino groups of proteins and DNA bases, forming adducts. This reactivity is a key factor in its observed genotoxicity.

Hydrolysis: In aqueous environments, this compound exists in equilibrium with its hydrate (B1144303) form, this compound hydrate. mdpi.com It can also undergo hydrolysis, particularly under basic conditions, to form bromoform (B151600). The half-life for this hydrolysis is rapid at pH 9.

Enzymatic Oxidation and Hydrolysis Products of this compound Precursors in Biological Systems

Formation and Fate of this compound as a Disinfection Byproduct (DBP)

This compound is a known disinfection byproduct (DBP) formed during the chemical disinfection of water, particularly when chlorination is used in bromide-rich waters. nih.gov

The formation of this compound is influenced by several factors:

Disinfectant Type: Chlorination and ozonation are key processes that lead to its formation.

Source Water Composition: The presence of natural organic matter (NOM) and bromide ions in the source water are crucial precursors. iwaponline.comduke.eduresearchgate.net The higher the bromide concentration, the more likely the formation of brominated DBPs like this compound. duke.edu

Precursor Compounds: Specific organic compounds can act as precursors. For example, the degradation of the organic sunscreen agent benzophenone-3 (BP-3) during chlorination can produce this compound. mdpi.comresearchgate.net Microcystin-LR, a cyanotoxin, can also act as a precursor for this compound formation in the presence of bromide. researchgate.net

Water Quality Parameters: Factors such as pH, temperature, and disinfectant contact time also play a role in the formation of this compound. iwaponline.comresearchgate.net

Once formed in water, the environmental fate of this compound is primarily governed by hydrolysis. It hydrolyzes relatively quickly, especially at higher pH, to form bromoform (tribromomethane), which is a regulated trihalomethane (THM). This transformation is significant as it converts one DBP into another, which has its own set of regulatory and health considerations.

Table 2: Factors Influencing the Formation of this compound as a DBP

FactorInfluence on Formation
DisinfectantChlorination and ozonation promote formation.
Bromide Ion ConcentrationHigher concentrations increase the formation of brominated DBPs. duke.edu
Natural Organic Matter (NOM)Acts as a primary precursor. iwaponline.comresearchgate.net
Specific PrecursorsCompounds like benzophenone-3 and Microcystin-LR can lead to its formation. researchgate.netresearchgate.net
pHInfluences the rate and type of DBP formation. iwaponline.comresearchgate.net
TemperatureHigher temperatures can enhance DBP formation. iwaponline.comresearchgate.net
Contact TimeLonger contact time with disinfectant can increase formation. researchgate.net

Formation Mechanisms of Haloacetaldehydes, including this compound, in Water Treatment

Haloacetaldehydes (HALs), including this compound, are a class of disinfection by-products (DBPs) that are not intentionally added to water but are formed when disinfectants react with naturally present organic matter. nih.govmdpi.com The formation of these compounds, particularly brominated varieties like this compound, is a significant concern in water treatment, especially when source waters contain bromide (Br⁻). researchgate.net

The primary formation pathway involves the reaction of disinfectants such as chlorine or ozone with natural organic matter (NOM) and other anthropogenic contaminants present in the water. nih.govresearchgate.net When bromide ions are present in the source water, they can be oxidized by disinfectants like chlorine or ozone to form hypobromous acid (HOBr). This reactive bromine species then participates in electrophilic substitution reactions with DBP precursors. nih.gov The incorporation of bromine into the acetaldehyde structure increases with higher concentrations of bromide in the source water. nih.gov

A key mechanism is the stepwise substitution on the α-hydrogen of acetaldehyde. researchgate.netnih.gov Ozonation can enhance the formation of HALs during subsequent chlorination because ozone breaks down larger organic molecules into smaller, more reactive precursors, including acetaldehyde. researchgate.netnih.gov This acetaldehyde then becomes a primary precursor for the formation of chlorinated and brominated acetaldehydes. nih.gov The process proceeds through the sequential addition of halogen atoms, leading to the formation of mono-, di-, and tri-halogenated acetaldehydes. nih.gov

Specific organic pollutants can also act as precursors. For instance, studies have shown that the degradation of organic sunscreens, such as 2-Benzoyl-5-methoxyphenol (BP-3), during chlorination can lead to the formation of this compound, especially in bromide-rich waters like seawater or swimming pool water. mdpi.com Similarly, the presence of microcystins (e.g., MC-LR) from algal blooms can serve as precursors for this compound formation during chlorination when bromide is present. researchgate.net

The table below summarizes key factors influencing the formation of this compound.

FactorInfluence on FormationResearch Finding
Disinfectant Chlorine or ozone oxidizes bromide and reacts with organic precursors.Forms during chlorination/ozonation of bromide-rich waters.
Bromide Concentration Higher bromide levels in source water lead to greater formation of brominated DBPs.Bromine incorporation increases with source water bromide levels. researchgate.netnih.gov
Precursors (NOM) Natural organic matter provides the carbon backbone for DBP formation.Ozonation can break down NOM into acetaldehyde, a key HAL precursor. researchgate.netnih.gov
Precursors (Pollutants) Specific anthropogenic compounds can degrade into HALs.Degradation of sunscreen agent BP-3 is a known pathway. mdpi.com
pH Affects reaction kinetics and the stability of intermediates.Higher pH can favor the production of certain DBPs. researchgate.net

Environmental Degradation Pathways of this compound

Once formed, this compound is subject to environmental degradation, which limits its persistence. The primary degradation pathway is abiotic, with hydrolysis being a key mechanism. this compound hydrolyzes rapidly, particularly under alkaline conditions. One study noted its half-life is approximately 0.5 hours at a pH of 9, where it degrades to form tribromomethane (bromoform). This is significantly faster than the hydrolysis of its chlorinated analogue, trichloroacetaldehyde (chloral hydrate), which is more stable under similar conditions.

The degradation process for haloacetaldehydes can also involve base-catalyzed hydrolysis through decarburization and dehalogenation pathways. nih.gov While specific studies on the photolytic or microbial degradation of this compound are less detailed in the provided context, the general understanding for organic compounds in aquatic environments suggests these pathways could contribute, albeit to a potentially lesser extent compared to its rapid hydrolysis. nih.gov The stability of brominated compounds can be lower than their chlorinated counterparts, as seen in distribution systems where bromine-containing HALs may be less stable over time compared to brominated trihalomethanes. nih.gov

The degradation of this compound can also be influenced by interactions with other chemical species. For example, ascorbic acid, often used to quench residual chlorine in water samples before analysis, has been found to increase the levels of this compound, complicating its detection and quantification.

Cellular and Molecular Toxicology Studies on this compound

This compound is recognized for its significant cytotoxic and genotoxic effects, which have been investigated in numerous cellular and molecular toxicology studies. nih.gov It is often ranked among the most toxic of the haloacetaldehydes. nih.govresearchgate.net

Mechanisms of Cytotoxicity Associated with this compound

The toxicity of this compound at the cellular level is driven by its ability to inflict damage on critical biomolecules, primarily DNA, and to induce cellular stress.

Genotoxicity and DNA Damage : A primary mechanism of its toxicity is the induction of DNA damage. Studies using the comet assay have demonstrated that this compound is a potent genotoxic agent, causing both single- and double-strand DNA breaks in human cells, including lymphocytes and TK6 cells. nih.gov The extent of DNA damage can be so severe at high concentrations that it exceeds the detection limits of the assay. Although it induces significant primary DNA damage, this damage may not always translate into fixed chromosomal damage (micronuclei), possibly because the heavily damaged cells are eliminated through apoptosis or because of efficient DNA repair. nih.gov

Oxidative Stress : The generation of reactive oxygen species (ROS) is another key toxicological mechanism. In vitro experiments have shown that exposure to this compound leads to elevated levels of oxidative stress markers in human cell lines. researchgate.net This oxidative damage extends to DNA, with studies showing the formation of oxidized bases. nih.gov The induction of oxidative stress can trigger cellular defense mechanisms, such as the activation of the NRF2 pathway, which is involved in the response to oxidative and electrophilic stress. researchgate.net

Other Cellular Effects : this compound's electrophilic nature allows it to react with cellular nucleophiles other than DNA, such as proteins, potentially forming irreversible adducts and disrupting their function. It has been shown to induce notable effects on the transcription of genes related to immunity and inflammation in nontransformed human intestinal epithelial cells. nih.govufz.de Mechanistic studies also suggest that mitochondrial membrane disruption could be a pathway for its cytotoxicity.

The table below summarizes the comparative cytotoxicity and genotoxicity of various haloacetaldehydes.

CompoundCytotoxicity Rank (vs. others)Genotoxicity Rank (vs. others)Key Findings
This compound (TBAL) High (≈ Chloroacetaldehyde)HighInduces significant DNA strand breaks and oxidative damage. nih.gov
Dibromoacetaldehyde (DBAL) ModerateHighestExhibits the highest genotoxicity among the HALs tested. nih.gov
Chloroacetaldehyde (CAL) High (≈ this compound)HighSimilar cytotoxicity to TBAL but can be more genotoxic. nih.gov
Trichloroacetaldehyde (TCAL) LowNot GenotoxicLeast cytotoxic and not found to be genotoxic in several assays. nih.gov

In Vitro Bioassays for Assessing Toxicological Pathways of this compound

A variety of in vitro bioassays are employed to evaluate the toxicological profile of this compound and to elucidate its mechanisms of action. These assays provide a systematic way to measure specific biological endpoints in a controlled laboratory setting using cell lines. researchgate.net

Genotoxicity Assays :

Comet Assay (Single Cell Gel Electrophoresis) : This is a widely used and sensitive method for detecting DNA strand breaks in individual cells. nih.govresearchgate.net It has been instrumental in showing that this compound induces high levels of DNA breaks and oxidative DNA damage. nih.gov

Micronucleus Test : This assay is used to measure fixed chromosomal damage, specifically the formation of micronuclei, which contain chromosome fragments or whole chromosomes left behind during cell division. nih.govresearchgate.net It assesses both clastogenic (chromosome breaking) and aneugenic (chromosome loss) effects. nih.gov

SOS/umu Assay : This is a bacterial-based assay that screens for genotoxic activity by measuring the induction of the SOS DNA repair system in Salmonella typhimurium. acs.org

γ-H2AX Assay : This assay detects the phosphorylation of the histone variant H2AX, which is one of the earliest cellular responses to the formation of DNA double-strand breaks, providing a sensitive marker for this type of DNA damage. researchgate.net

Mechanistic and Toxicogenomic Assays :

Oxidative Stress Assays : These involve quantifying markers of oxidative stress, such as ROS levels, changes in glutathione (B108866) (GSH) levels, and lipid peroxidation. researchgate.net Reporter gene assays that measure the activation of specific pathways, like the Nrf2-ARE pathway, are also used. researchgate.net

Yeast-Based Toxicogenomics Assays : These newer methods use engineered strains of yeast (e.g., Saccharomyces cerevisiae) with fluorescent reporters linked to genes in various DNA damage and repair pathways. acs.org They can provide high-resolution data on which specific toxicological pathways are activated by a compound. acs.org

Global Gene Expression Analysis : Technologies like cDNA microarrays are used to examine how exposure to a DBP like this compound alters the expression of thousands of genes simultaneously. nih.govufz.de This approach can identify effects on broader cellular processes, such as inflammation and immune response, that might not be captured by traditional toxicology assays. nih.govufz.de

Emerging Research Directions and Future Perspectives in Tribromoacetaldehyde Studies

Integration of Experimental and Computational Approaches in Tribromoacetaldehyde Research

The synergy between experimental and computational methods is becoming indispensable for a deeper understanding of this compound's properties and reactivity. nih.gov This integrated approach allows researchers to interpret complex experimental data with detailed molecular models, providing insights that are not achievable through experiments alone. nih.gov

Key aspects of this integration include:

Mechanistic Elucidation: Computational chemistry, particularly quantum mechanics-based methods, is being used to model reaction pathways and transition states involved in the formation and degradation of this compound. For instance, theoretical studies can elucidate the catalytic role of sulfur in the synthesis of this compound by hypothesizing the formation of intermediate sulfonium (B1226848) complexes. Similarly, computational models can predict the stability and reactivity of intermediates in complex organic reactions involving this compound. mdpi.com

Predictive Toxicology: Quantitative Structure-Activity Relationship (QSAR) techniques are employed to predict the toxicity of this compound and its derivatives. nih.gov By correlating molecular structures with biological activities, these computational models can help prioritize compounds for further toxicological testing and guide the design of safer alternatives.

Spectroscopic Analysis: Computational methods are used to simulate spectroscopic data (e.g., NMR, IR) for this compound and its reaction products. This aids in the interpretation of experimental spectra and the structural characterization of novel compounds.

Biomolecular Interactions: Molecular docking and molecular dynamics simulations are utilized to study the interaction of this compound with biological macromolecules like DNA and proteins. mdpi.comai-mrc.com These computational tools help in understanding the molecular mechanisms of its genotoxicity and cytotoxicity by visualizing how it forms adducts with these vital cellular components.

The integration of experimental data with computational techniques provides a powerful framework for advancing our knowledge of this compound, from its fundamental chemical behavior to its biological consequences. nih.govgsconlinepress.com

Advanced Analytical Tool Development for this compound and its Metabolites

The accurate detection and quantification of this compound and its metabolites in various environmental and biological matrices are crucial for assessing human exposure and understanding its fate. researchgate.net Traditional analytical methods often face challenges due to the compound's reactivity and the complexity of the sample matrices. Consequently, there is a growing need for the development of more sensitive, specific, and high-throughput analytical tools. researchgate.net

Recent advancements and future directions in this area include:

High-Resolution Mass Spectrometry (HRMS): Techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and gas chromatography-high-resolution mass spectrometry (GC-HRMS) are increasingly being used for the non-targeted screening and identification of this compound and other disinfection byproducts. researchgate.netacs.org HRMS offers high mass accuracy and resolution, enabling the identification of unknown compounds in complex mixtures. researchgate.net

Novel Derivatization and Extraction Techniques: To overcome the challenges of detecting reactive aldehydes, new methods are being developed. Solid-Phase Reactivity-Directed Extraction (SPREx) is an innovative approach that uses probes to capture and stabilize electrophilic compounds like this compound for subsequent analysis. acs.org This not only aids in detection but also provides information about the compound's reactivity.

Biosensors and Miniaturized Analytical Systems: There is growing interest in developing rapid, portable, and cost-effective biosensors for the on-site monitoring of this compound in water samples. These sensors could utilize enzymatic reactions or specific binding events to generate a measurable signal.

Metabolomics Approaches: Untargeted metabolomics platforms, combining advanced separation techniques with HRMS, can be used to identify the metabolic products of this compound in biological systems. This can provide valuable insights into its metabolic pathways and toxic mechanisms. For example, studies have identified tribromoethanol as a metabolite of this compound. scholaris.ca

The development of these advanced analytical tools is essential for a more comprehensive understanding of the occurrence, fate, and toxicological significance of this compound. researchgate.netacs.org

Exploring Novel Applications and Transformations in Advanced Organic Synthesis

Beyond its role as a disinfection byproduct, this compound (also known as bromal) is a versatile reagent in organic synthesis. unige.it Its three bromine atoms and reactive aldehyde group make it a valuable building block for the construction of complex organic molecules.

Emerging applications and transformations include:

Heterocyclic Synthesis: this compound is used in multicomponent reactions to synthesize various heterocyclic compounds. For example, it can be used to create CBr3-functionalized nitro-2-isoxazolines through (3+2) cycloaddition reactions. mdpi.com These heterocyclic structures are of interest due to their potential biological activities. mdpi.com

Synthesis of Halogenated Compounds: It serves as a precursor for a variety of tribrominated compounds. For instance, it can be reduced to form tribromoethanol or oxidized to produce tribromoacetic acid.

Asymmetric Synthesis: Chiral catalysts can be employed to achieve enantioselective transformations of this compound, leading to the synthesis of optically active molecules that are important in medicinal chemistry.

Flow Chemistry: The use of this compound in continuous flow synthesis is being explored. mdpi.com Flow chemistry offers advantages such as improved safety, better reaction control, and easier scalability for reactions involving reactive reagents like this compound. mdpi.com

The exploration of novel reactions and applications of this compound in organic synthesis continues to be an active area of research, with the potential to lead to the development of new synthetic methodologies and the discovery of novel bioactive compounds.

Broader Implications of this compound Research for Chemical Safety and Environmental Science

Research on this compound has significant implications that extend beyond the compound itself, contributing to the broader fields of chemical safety and environmental science.

Environmental Fate and Transport: Investigating the fate of this compound in aquatic environments helps in modeling the transport and transformation of other reactive pollutants. researchgate.net This research informs environmental risk assessments and the development of remediation strategies.

Toxicology and Risk Assessment: The toxicological data generated for this compound, including its cytotoxicity and genotoxicity, provides a basis for assessing the risks of other structurally related compounds. nih.govnih.govnoaa.govacs.org This information is vital for regulatory agencies in setting guidelines for drinking water quality. researchgate.net

Green Chemistry: The study of this compound's reactivity can inspire the development of greener chemical processes. By understanding its reaction mechanisms, chemists can design more efficient and selective syntheses that minimize waste and the use of hazardous substances.

Q & A

Q. What are the established synthetic pathways for tribromoacetaldehyde (TBAL), and how do reaction conditions influence yield?

this compound is synthesized via bromination of acetaldehyde derivatives. A common method involves reacting (CH₃CHO)₃ with excess Br₂ under controlled conditions to yield CBr₃CHO, with HBr as a byproduct . Key variables include temperature (exothermic reactions require cooling), bromine stoichiometry, and reaction time. Purity is optimized through fractional distillation or recrystallization. Researchers should monitor intermediates using GC-MS or NMR to confirm structural fidelity.

Q. What physicochemical properties of TBAL are critical for experimental design?

TBAL’s vapor pressure (25°C: ~25 mm Hg) and Henry’s Law constant (~8.42 × 10⁻⁶ atm·m³/mol) indicate high volatility, necessitating sealed systems for aqueous studies . Its solubility in polar solvents (e.g., water, ethanol) and hydrolysis sensitivity at alkaline pH (half-life = 0.5 hours at pH 9) require pH-stabilized buffers during handling . Thermogravimetric analysis (TGA) can assess thermal stability for storage protocols.

Q. Which analytical methods are validated for TBAL quantification in environmental matrices?

Gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) is preferred due to TBAL’s volatility and halogenated structure . For aqueous samples, derivatization with PFBHA (pentafluorobenzylhydroxylamine) enhances detection limits. Quality control should include spike-recovery tests and comparison with certified reference materials (CRMs) where available.

Advanced Research Questions

Q. How does TBAL’s cytotoxicity compare to other haloacetaldehydes (HALs), and what molecular mechanisms underlie its toxicity?

TBAL exhibits higher cytotoxicity than dichloro- or trichloroacetaldehydes, with an IC₅₀ ~2–5× lower in human cell lines . Mechanistic studies suggest reactive oxygen species (ROS) generation and mitochondrial membrane disruption as primary pathways. Advanced assays (e.g., flow cytometry for apoptosis markers, Seahorse metabolic profiling) are recommended to delineate pathways. Contradictions in cytotoxicity rankings (e.g., TBAL vs. chloroacetaldehyde) may arise from cell-type specificity or exposure duration .

Q. What are the hydrolysis kinetics of TBAL under varying pH, and how do byproducts influence environmental risk assessments?

TBAL hydrolyzes rapidly in alkaline conditions (half-life = 0.5 hours at pH 9) to form tribromomethane (bromoform), a regulated disinfection byproduct . At pH 7, hydrolysis slows (half-life ~hours), requiring kinetic modeling (e.g., pseudo-first-order rate constants) to predict environmental persistence. Researchers must quantify bromoform via headspace GC-MS and assess its bioaccumulation potential using log Kow values (~2.08).

Q. How can contradictions in TBAL’s environmental fate data be resolved?

Discrepancies in soil adsorption coefficients (Koc) and volatilization rates stem from matrix effects (e.g., organic matter content in soil) . Iterative experiments using standardized OECD guidelines for soil-column studies and air-water partitioning assays are critical. Meta-analyses of existing datasets (e.g., PubChem, EPA CompTox) should employ sensitivity analysis to identify outlier methodologies.

Q. What experimental strategies mitigate TBAL’s instability during long-term toxicology studies?

Stabilization methods include:

  • Storing TBAL in amber vials at –20°C under nitrogen.
  • Adding radical scavengers (e.g., ascorbic acid) to aqueous solutions.
  • Using real-time monitoring (e.g., in situ FTIR) to track degradation . Control experiments with deuterated analogs (e.g., d₃-TBAL) can distinguish degradation artifacts from biological effects.

Methodological Considerations

Q. How should researchers design assays to compare TBAL’s reactivity with other HALs?

  • Competitive reaction studies : Co-incubate TBAL with dichloroacetaldehyde in model systems (e.g., simulated gastric fluid) and quantify products via LC-HRMS.
  • Computational modeling : Use DFT (density functional theory) to compare electrophilicity indices (e.g., Fukui functions) and predict reaction sites .
  • Cross-validation : Replicate findings in multiple cell lines (e.g., HepG2, HEK293) to confirm universality of mechanisms .

Q. What are best practices for ensuring reproducibility in TBAL-related research?

  • Documentation : Record exact synthesis conditions (e.g., bromine addition rate, stirring speed) and raw data in appendices .
  • Inter-laboratory validation : Share samples with collaborating labs using harmonized SOPs.
  • Error analysis : Report uncertainties in hydrolysis rates using Monte Carlo simulations .

Data Contradiction Analysis

Q. Why do studies report conflicting rankings of HAL cytotoxicity, and how can these be addressed?

Variations arise from differences in:

  • Assay endpoints : MTT (cell viability) vs. LDH (membrane integrity) may prioritize different toxicity mechanisms.
  • Exposure protocols : Acute (24-hour) vs. chronic (7-day) exposure alters metabolic adaptation .
    Solution : Conduct multi-endpoint assays and apply multivariate statistics (e.g., PCA) to identify dominant toxicity pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.